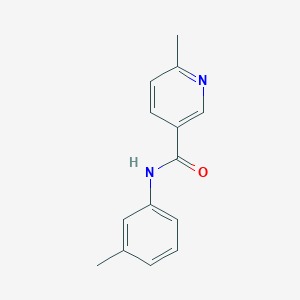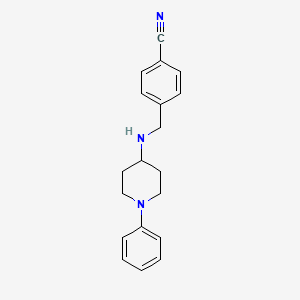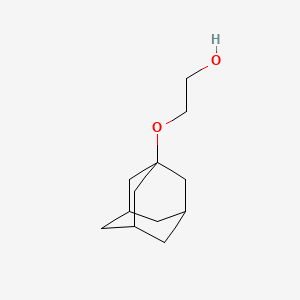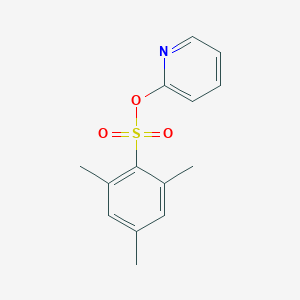
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a member of the pyridine carboxamide family of compounds and is commonly used as a tool in the study of various biological processes. In
作用機序
The mechanism of action of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various tissues throughout the body, including the central nervous system, and are involved in the regulation of various cellular processes. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been shown to bind to sigma-1 receptors with high affinity, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory properties, inhibiting the production of various pro-inflammatory cytokines. In vivo studies have demonstrated that 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide can modulate pain sensitivity and reduce inflammation.
実験室実験の利点と制限
One of the primary advantages of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide is its high affinity for sigma-1 receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide is its potential for off-target effects. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been shown to bind to other receptors, including the dopamine D2 receptor, which may complicate its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide. One area of interest is the role of sigma-1 receptors in the modulation of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide may also have potential applications in the treatment of chronic pain and inflammation. Further studies are needed to fully understand the mechanism of action of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide and its potential therapeutic applications.
合成法
The synthesis of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 3-methylaniline in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide in its pure form. The synthesis method has been optimized to produce high yields of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide with minimal impurities.
科学的研究の応用
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been widely used in scientific research as a tool to study various biological processes. One of its primary applications is in the study of the central nervous system. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has also been used to study the role of sigma-1 receptors in the modulation of pain and inflammation.
特性
IUPAC Name |
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-4-3-5-13(8-10)16-14(17)12-7-6-11(2)15-9-12/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBELECUAGKXCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B7479554.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)


![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)

